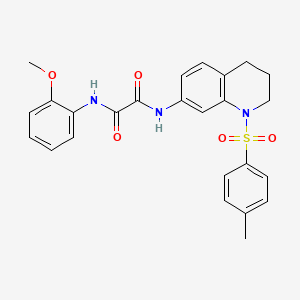![molecular formula C13H20ClNO3S B2844981 4-Amino-4-[(2-methoxyphenyl)methyl]-1lambda(6)-thiane-1,1-dione hydrochloride CAS No. 2197062-55-6](/img/structure/B2844981.png)
4-Amino-4-[(2-methoxyphenyl)methyl]-1lambda(6)-thiane-1,1-dione hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-4-[(2-methoxyphenyl)methyl]-1lambda(6)-thiane-1,1-dione hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a methoxyphenyl group, and a thiane ring. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of sodium borohydride as a reducing agent to facilitate the reduction of Schiff bases . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of catalysts such as lithium aluminum hydride or sodium borohydride can enhance the efficiency of the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Amino-4-[(2-methoxyphenyl)methyl]-1lambda(6)-thiane-1,1-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiane ring to a more saturated form.
Substitution: The amino and methoxyphenyl groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
4-Amino-4-[(2-methoxyphenyl)methyl]-1lambda(6)-thiane-1,1-dione hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 4-Amino-4-[(2-methoxyphenyl)methyl]-1lambda(6)-thiane-1,1-dione hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The thiane ring may also play a role in stabilizing the compound’s structure and enhancing its binding affinity.
類似化合物との比較
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-[(4,6-Diphenethoxypyrimidin-2-yl)thio]hexanoic acid
Uniqueness
4-Amino-4-[(2-methoxyphenyl)methyl]-1lambda(6)-thiane-1,1-dione hydrochloride is unique due to its combination of functional groups and the presence of the thiane ring This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds
特性
IUPAC Name |
4-[(2-methoxyphenyl)methyl]-1,1-dioxothian-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S.ClH/c1-17-12-5-3-2-4-11(12)10-13(14)6-8-18(15,16)9-7-13;/h2-5H,6-10,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBMATJLRCDBBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2(CCS(=O)(=O)CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-methoxy-5-methylphenyl)-2-[[6-oxo-5-(thiophen-2-ylmethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide](/img/structure/B2844898.png)
![2-[(3-methoxyphenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2844899.png)

![(3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B2844902.png)
![1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2844904.png)
![4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2844905.png)


sulfamoyl}benzoate](/img/structure/B2844910.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2844911.png)

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2844919.png)

![2-(2,3-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2844921.png)
